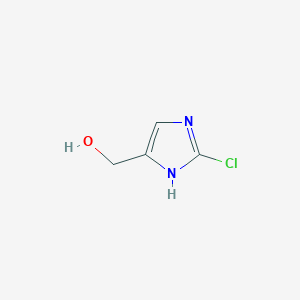

(2-chloro-1H-imidazol-5-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-chloro-1H-imidazol-5-yl)methanol: is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a chlorine atom at the second position and a hydroxymethyl group at the fifth position of the imidazole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-chloro-1H-imidazol-5-yl)methanol typically involves the chlorination of imidazole derivatives followed by the introduction of a hydroxymethyl group. One common method involves the reaction of imidazole with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom. Subsequently, the hydroxymethyl group can be introduced through a reaction with formaldehyde under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: (2-chloro-1H-imidazol-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like ammonia or thiourea under basic conditions.

Major Products:

Oxidation: (2-chloro-1H-imidazol-5-yl)carboxylic acid.

Reduction: (2-methyl-1H-imidazol-5-yl)methanol.

Substitution: (2-amino-1H-imidazol-5-yl)methanol.

Applications De Recherche Scientifique

Pharmaceutical Synthesis

(2-chloro-1H-imidazol-5-yl)methanol serves as an intermediate in the synthesis of various pharmaceuticals. Its unique imidazole structure allows for modifications that enhance biological activity. For instance, it has been utilized in the development of antifungal and antibacterial agents, demonstrating potential as a scaffold for new therapeutic compounds.

Research indicates that this compound exhibits notable biological activities:

- Antifungal Properties : Studies have shown that it can inhibit certain fungal strains, making it a candidate for antifungal drug development.

- Antibacterial Properties : Its interaction with bacterial enzymes suggests potential use as an antibacterial agent. The chlorine atom and hydroxymethyl group facilitate binding to molecular targets, modulating enzyme activity through hydrogen bonds or hydrophobic interactions.

Case Study 1: Antifungal Activity

In a study focusing on the antifungal properties of this compound, researchers synthesized derivatives and evaluated their efficacy against common fungal pathogens. The results indicated that specific modifications to the compound significantly enhanced its antifungal activity, suggesting pathways for developing more effective treatments.

Case Study 2: Antibacterial Mechanism

Another investigation explored the antibacterial mechanism of this compound against Gram-positive bacteria. The study demonstrated that the compound inhibits bacterial growth by interfering with essential metabolic pathways, highlighting its potential as a lead compound for antibiotic development.

Agrochemicals

The compound is also being explored for its applications in agrochemicals, particularly as a precursor in the synthesis of pesticides and herbicides. Its ability to interact with biological systems makes it suitable for developing environmentally friendly agricultural products.

Organic Synthesis

In organic synthesis, this compound can be used as a building block for creating more complex molecules. Its reactivity allows for versatile substitution reactions, enabling chemists to tailor compounds for specific applications.

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of (2-chloro-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets such as enzymes or receptors. The chlorine atom and hydroxymethyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The compound can modulate enzyme activity by forming hydrogen bonds or hydrophobic interactions with active site residues.

Comparaison Avec Des Composés Similaires

(2-bromo-1H-imidazol-5-yl)methanol: Similar structure with a bromine atom instead of chlorine.

(2-methyl-1H-imidazol-5-yl)methanol: Contains a methyl group instead of chlorine.

(2-amino-1H-imidazol-5-yl)methanol: Contains an amino group instead of chlorine.

Uniqueness: (2-chloro-1H-imidazol-5-yl)methanol is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry. Additionally, its biological activity can be fine-tuned by modifying the hydroxymethyl group, providing a scaffold for drug development.

Activité Biologique

(2-chloro-1H-imidazol-5-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, particularly enzymes and receptors, and summarizes relevant research findings and case studies.

The compound this compound features an imidazole ring, which is known for its role in biological systems. Its structure allows it to interact with various biomolecules, making it a candidate for therapeutic applications.

Enzyme Inhibition

Research indicates that this compound interacts with enzymes involved in metabolic pathways. Specific studies have shown its potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The compound exhibits selective inhibitory activity against COX-2, comparable to known inhibitors like Celecoxib, indicating its potential for anti-inflammatory applications .

Table 1: Inhibitory Activity Against COX Enzymes

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 0.71 | 115 |

| Celecoxib | 0.50 | Reference |

Antimicrobial Activity

In addition to its anti-inflammatory properties, this compound has demonstrated antimicrobial activity against various pathogens. A study reported that derivatives of this compound exhibited significant activity against both bacterial and fungal strains, suggesting its utility as a broad-spectrum antimicrobial agent.

Case Study: Antimicrobial Evaluation

A series of derivatives were synthesized and tested for their antimicrobial properties. The results showed that modifications to the imidazole ring significantly influenced the compounds' efficacy against specific pathogens, highlighting the importance of structure-activity relationships in drug design .

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets. For instance, docking studies have revealed that the compound can form hydrogen bonds with active site residues in COX enzymes, thereby inhibiting their activity . This interaction is crucial for its anti-inflammatory effects.

Figure 1: Binding Interaction with COX Enzyme

Binding Interaction

Safety Profile

While exploring the biological activity of this compound, safety considerations are paramount. The compound has been noted to cause skin irritation and serious eye damage upon contact, necessitating careful handling during experimental procedures .

Propriétés

IUPAC Name |

(2-chloro-1H-imidazol-5-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O/c5-4-6-1-3(2-8)7-4/h1,8H,2H2,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYCTEGDGQVTTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)Cl)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.